molecular formula C12H20ClN B3059522 2,6-Diisopropylaniline hydrochloride CAS No. 50522-40-2

2,6-Diisopropylaniline hydrochloride

Cat. No.: B3059522
CAS No.: 50522-40-2
M. Wt: 213.75 g/mol
InChI Key: BGLSLIDLBHRORL-UHFFFAOYSA-N
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Description

2,6-Diisopropylaniline hydrochloride is an organic compound with the molecular formula C12H19NCl. It is also known as 2,6-bis(propan-2-yl)aniline hydrochloride. This compound is characterized by its colorless to yellowish liquid form and is widely used as an intermediate in the production of various chemicals, including stabilizers, synthetic resins, antioxidants, and active pharmaceutical ingredients.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Diisopropylaniline hydrochloride can be synthesized through the reaction of 2,6-diisopropylaniline with hydrochloric acid. The reaction typically involves dissolving 2,6-diisopropylaniline in an appropriate solvent, such as ethanol or methanol, followed by the addition of hydrochloric acid. The mixture is then heated under reflux to ensure complete reaction and formation of the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps, such as recrystallization or distillation, to obtain the desired purity level of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,6-Diisopropylaniline hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4). The reactions are typically carried out in acidic or neutral media.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used. These reactions are often performed in anhydrous solvents like ether or THF.

  • Substitution: Nucleophilic substitution reactions can be achieved using various nucleophiles, such as halides or alkylating agents. The reactions are usually conducted in polar aprotic solvents like DMF or DMSO.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield quinones or other oxidized derivatives.

  • Reduction: Reduction reactions can produce amines or other reduced derivatives.

  • Substitution: Substitution reactions can lead to the formation of alkylated or halogenated derivatives.

Scientific Research Applications

2,6-Diisopropylaniline hydrochloride is utilized in various scientific research applications, including:

  • Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, such as carbodiimides and Schiff-base ligands.

  • Biology: The compound is used in the preparation of multitopic ligands for biological studies and drug discovery.

  • Medicine: It is employed in the development of active pharmaceutical ingredients and antioxidants.

  • Industry: this compound is used in the production of synthetic resins and stabilizers for industrial applications.

Comparison with Similar Compounds

  • 2,4,6-Trimethylaniline

  • 2,6-Dimethylaniline

  • 2,6-Diethylaniline

Properties

IUPAC Name

2,6-di(propan-2-yl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N.ClH/c1-8(2)10-6-5-7-11(9(3)4)12(10)13;/h5-9H,13H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGLSLIDLBHRORL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70457961
Record name 2,6-Di(propan-2-yl)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70457961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50522-40-2
Record name 2,6-Di(propan-2-yl)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70457961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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